2-Amino-4-(diethylamino)butan-1-ol
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Overview
Description
2-Amino-4-(diethylamino)butan-1-ol is an organic compound with the molecular formula C8H20N2O. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ethers. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(diethylamino)butan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 1-bromobutane, which reacts with diethylamine to form 4-(diethylamino)butane.
Reaction Conditions: The reaction is carried out under basic conditions using a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(diethylamino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-(diethylamino)butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-4-(diethylamino)butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .
Comparison with Similar Compounds
Similar Compounds
4-(Diethylamino)butan-1-ol: Similar in structure but lacks the amino group at the second position.
2-Amino-4-(dimethylamino)butan-1-ol: Similar but with dimethylamino instead of diethylamino group.
2-Amino-4-(methylamino)butan-1-ol: Similar but with a methylamino group.
Uniqueness
2-Amino-4-(diethylamino)butan-1-ol is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
2-amino-4-(diethylamino)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2O/c1-3-10(4-2)6-5-8(9)7-11/h8,11H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZMUKSSVRFAOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(CO)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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